An In-depth Technical Guide to the Chemical and Physical Properties of m-Terphenyl
An In-depth Technical Guide to the Chemical and Physical Properties of m-Terphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-Terphenyl, systematically named 1,3-diphenylbenzene, is an aromatic hydrocarbon comprising a central benzene ring substituted with two phenyl groups at the meta positions.[1][2] This compound and its isomers, o-terphenyl and p-terphenyl, are of significant interest in various scientific and industrial fields. Commercial-grade terphenyl is often a mixture of these isomers and is utilized as a heat transfer agent.[1][2] In the realm of research and development, m-terphenyl serves as a crucial building block in organic synthesis, a scaffold in the design of novel pharmaceuticals, and a component in advanced materials.[3][4] Its rigid, three-dimensional structure provides a unique platform for creating sterically hindered ligands for transition metal catalysis and for developing molecules with specific photophysical properties. This guide provides a comprehensive overview of the chemical and physical properties of m-terphenyl, along with experimental methodologies and comparative data for its isomers.
Chemical and Physical Properties
m-Terphenyl is a yellow, crystalline solid with a faint, pleasant odor.[2][5] It is insoluble in water but soluble in many common aromatic solvents, and sparingly soluble in lower alcohols and glycols.[2] The key physical and chemical properties of m-terphenyl and its isomers are summarized in the tables below for easy comparison.
Table 1: General and Physical Properties of Terphenyl Isomers.[1][2][5][6][7]
| Property | m-Terphenyl | o-Terphenyl | p-Terphenyl |
| CAS Number | 92-06-8 | 84-15-1 | 92-94-4 |
| Molecular Formula | C₁₈H₁₄ | C₁₈H₁₄ | C₁₈H₁₄ |
| Molecular Weight | 230.3 g/mol | 230.3 g/mol | 230.3 g/mol |
| Appearance | Yellow solid (needles) | Colorless to light-yellow solid | White to light-yellow solid |
| Melting Point | 86-87 °C (192 °F) | 58-59 °C | 212-213 °C |
| Boiling Point | 365 °C (689 °F) at 760 mmHg | 337 °C | 376 °C |
| Density | 1.195 g/cm³ | 1.16 g/cm³ | 1.23 g/cm³ |
| Vapor Pressure | 0.01 mmHg at 200°F | 0.09 mmHg at 200°F | Very low |
| Flash Point | 191 °C (375 °F) | 163 °C | 207 °C |
| Solubility in Water | Insoluble | Insoluble | Insoluble |
| Ionization Potential | 8.01 eV | - | 7.78 eV |
Table 2: Spectroscopic Data for m-Terphenyl
| Spectroscopic Data | Key Features |
| ¹H NMR | Multiplets in the aromatic region (approx. 7.2-7.8 ppm) |
| ¹³C NMR | Multiple signals in the aromatic region (approx. 127-142 ppm) |
| Mass Spectrometry | Molecular ion (M+) peak at m/z = 230 |
| Infrared (IR) | Bands characteristic of aromatic C-H and C=C stretching |
Experimental Protocols
The following sections provide generalized experimental protocols for the synthesis and purification of m-terphenyl. These are intended as a guide and may require optimization based on specific laboratory conditions and available reagents.
Synthesis of m-Terphenyl via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a robust method for the formation of C-C bonds and is well-suited for the synthesis of biaryls and terphenyls.[6][7][8][9] This procedure outlines the synthesis of m-terphenyl from 1,3-dibromobenzene and phenylboronic acid.
Materials:
-
1,3-Dibromobenzene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, combine 1,3-dibromobenzene (1 equivalent), phenylboronic acid (2.2 equivalents), and potassium carbonate (3 equivalents).
-
Catalyst Preparation: In a separate flask, prepare the palladium catalyst by dissolving palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) in toluene.
-
Inert Atmosphere: Evacuate and backfill the Schlenk flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed mixture of toluene, ethanol, and water (e.g., in a 3:1:1 ratio) to the Schlenk flask via cannula.
-
Catalyst Addition: Add the prepared palladium catalyst solution to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude m-terphenyl can then be purified by recrystallization.
Purification of m-Terphenyl by Recrystallization
Recrystallization is a technique used to purify crystalline compounds.[10][11][12][13] The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol is a common solvent for the recrystallization of m-terphenyl.
Materials:
-
Crude m-terphenyl
-
Ethanol (or another suitable solvent)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude m-terphenyl in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling while stirring to dissolve the solid. If the solid does not fully dissolve, add small portions of hot ethanol until a clear solution is obtained.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. As the solution cools, the solubility of m-terphenyl will decrease, and crystals will form. To maximize crystal formation, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a desiccator or a vacuum oven to remove any residual solvent. The purity of the recrystallized m-terphenyl can be assessed by its melting point.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of m-terphenyl.
Caption: Synthesis and purification workflow for m-terphenyl.
Biological Activity and Applications
While m-terphenyl itself is not known to have significant direct biological activity or be involved in endogenous signaling pathways, its rigid scaffold is a valuable component in medicinal chemistry and drug design.[4] For instance, derivatives of m-terphenyl have been investigated as inhibitors of programmed cell death ligand 1 (PD-L1), a key target in cancer immunotherapy.
Industrially, m-terphenyl and its isomers are used as heat transfer fluids due to their high thermal stability.[2][3] They also find applications in the production of lubricants and as dye carriers in the textile industry.[2] In materials science, m-terphenyl derivatives are utilized in the development of organic light-emitting diodes (OLEDs), nanomaterials, and materials for molecular recognition.[3][14][15]
Health and Safety
m-Terphenyl is a combustible solid and should be handled with care.[5][16] It can cause irritation to the eyes, skin, and respiratory system.[5] In animal studies, prolonged exposure to terphenyls has been shown to potentially cause liver and kidney damage.[17] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.[5] In case of contact, immediately flush the affected area with water.[16]
References
- 1. nj.gov [nj.gov]
- 2. M-Terphenyl | C18H14 | CID 7076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. M-Terphenyl, DYNOVA® | Diphenyl manufacturer China | Jiangsu Zhongneng Chemical Technology Co., Ltd -- Tel: +86 0518-83866808 —联系电话:0518-83866808—江苏中能化学科技股份有限公司 [dynovacn.com]
- 4. datainsightsmarket.com [datainsightsmarket.com]
- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - m-Terphenyl [cdc.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. tcichemicals.com [tcichemicals.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. You are being redirected... [schultzchem.com]
- 15. nbinno.com [nbinno.com]
- 16. M-TERPHENYL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 17. Terphenyl - IDLH | NIOSH | CDC [cdc.gov]
